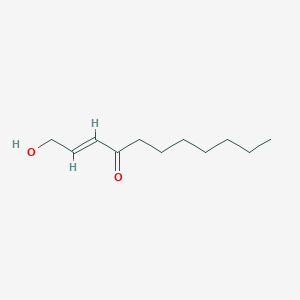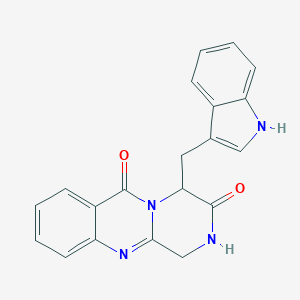
Glyantrypine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyantrypine is a tricyclic antipsychotic drug that has been used to treat schizophrenia and other psychotic disorders. It was first synthesized in the 1960s and has since been studied extensively for its mechanism of action and potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
Glyantrypine as a Secondary Metabolite in Fungi
Glyantrypine, an indole alkaloid, has been identified as a main secondary metabolite of Aspergillus clavatus. The compound is biosynthesized from anthranilic acid and tryptophan, expanding the variety of metabolites derived from these sources without forming a benzodiazepine (Penn et al., 1992).
Antiviral Properties
Glyantrypine derivatives have shown significant antiviral activities. Specifically, compounds isolated from the mangrove-derived fungus Cladosporium sp. PJX-41, including glyantrypine derivatives, exhibited noteworthy activities against influenza virus A (Peng et al., 2013).
Biosynthesis Insights
Research on the biosynthesis of glyantrypine from radiolabelled amino acid precursors has provided insights into its formation involving anthranilic acid, tryptophan, and glycine. The complex array of other novel alkaloids related to glyantrypine was also highlighted (Penn et al., 1992).
Application in Plant Protection
Glyantrypine-family alkaloids were identified as potential novel antiviral and anti-phytopathogenic-fungus agents, holding promise for application in plant protection. These alkaloids, including synthesized derivatives, exhibited significant activities against Tobacco mosaic virus (TMV) and broad-spectrum fungicidal activities (Hao et al., 2021).
Synthetic Approaches
Efforts in biomimetic total synthesis of glyantrypine, among other fumiquinazoline alkaloids, have been made using tryptophan methyl ester. This synthesis explores the dehydration of anthranilamide to benzoxazine, leading to the rearrangement into glyantrypine (Wang & Ganesan, 2000).
Eigenschaften
CAS-Nummer |
142382-42-1 |
|---|---|
Produktname |
Glyantrypine |
Molekularformel |
C20H16N4O2 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione |
InChI |
InChI=1S/C20H16N4O2/c25-19-17(9-12-10-21-15-7-3-1-5-13(12)15)24-18(11-22-19)23-16-8-4-2-6-14(16)20(24)26/h1-8,10,17,21H,9,11H2,(H,22,25) |
InChI-Schlüssel |
YFNRNQBGKNOAPT-UHFFFAOYSA-N |
SMILES |
C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4=CNC5=CC=CC=C54 |
Kanonische SMILES |
C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4=CNC5=CC=CC=C54 |
Synonyme |
glyantrypine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



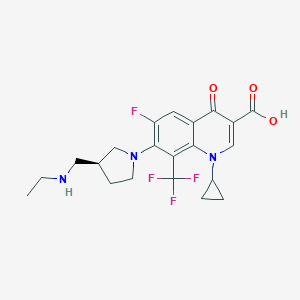
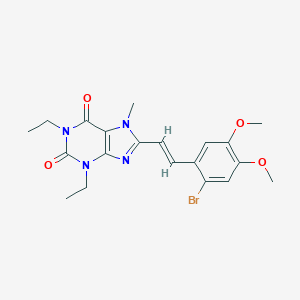
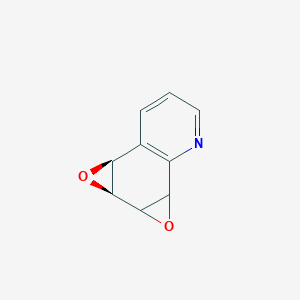


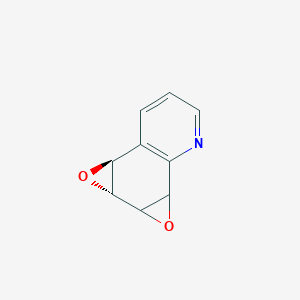
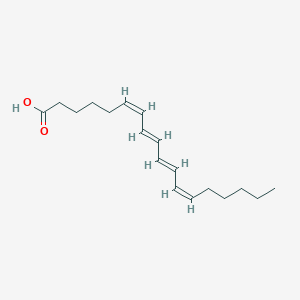
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)
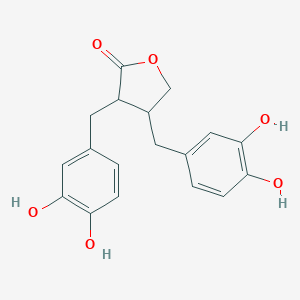
![3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde](/img/structure/B232901.png)

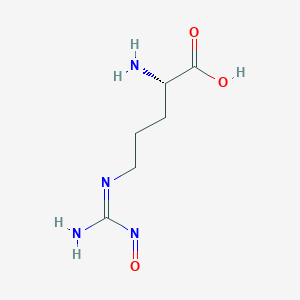
![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)
